molecular formula C17H18O2 B1453722 Oxolan-2-yl(4-phenylphenyl)methanol CAS No. 1285673-85-9

Oxolan-2-yl(4-phenylphenyl)methanol

Cat. No. B1453722
M. Wt: 254.32 g/mol
InChI Key: MSEDATJNGMDTMF-UHFFFAOYSA-N
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Description

“Oxolan-2-yl(4-phenylphenyl)methanol” is a chemical compound with the molecular formula C17H18O2 and a molecular weight of 254.33 g/mol . It is widely researched for its various properties and potential applications in different fields of research and industry.


Molecular Structure Analysis

The molecular structure of “Oxolan-2-yl(4-phenylphenyl)methanol” consists of a biphenyl group attached to a tetrahydrofuran (oxolan) ring via a methanol group . The InChI code for this compound is 1S/C17H18O2/c18-17(16-7-4-12-19-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11,16-18H,4,7,12H2 .

Scientific Research Applications

Asymmetric Synthesis and Chiral Auxiliary

A study demonstrated the use of a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters, highlighting the importance of chiral compounds in producing enantiomerically pure substances. This process is crucial in the pharmaceutical industry, where the stereochemistry of a drug can significantly affect its efficacy and safety (Junyang Jung, H. Ho, & Hee-doo Kim, 2000).

Electrochemical Fluorination

Another study focused on the electrochemical fluorination of esters derived from oxolane-2-yl-methanol, demonstrating a method for introducing fluorine atoms into organic molecules. This technique is relevant for synthesizing fluorinated compounds, which are valuable in various industries due to their unique chemical properties (A. Takashi, M. Tamura, & A. Sekiya, 2005).

Antimicrobial and Insect Antifeedant Potency

Research on biphenyl keto oxiranes, structurally similar to "Oxolan-2-yl(4-phenylphenyl)methanol," explored their synthesis and evaluated their antimicrobial and insect antifeedant activities. Such studies indicate the potential of oxirane-based compounds in developing new pesticides and antimicrobial agents (G. Thirunarayanan & G. Vanangamudi, 2016).

Catalysis and Organic Synthesis

In catalysis, oxolane derivatives have been used as substrates in transformations leading to heterocyclic compounds, demonstrating the versatility of these structures in synthesizing complex organic molecules. Such reactions are fundamental in the development of new drugs and materials (B. Reddy et al., 2012).

Material Science Applications

The development of "quat-primer" polymers bearing cationic and reactive groups from compounds including oxolane derivatives showcases the application of these molecules in creating functional materials. These materials have potential uses in coatings, adhesives, and as precursors for more complex polymeric structures (Vishal Goel et al., 2008).

properties

IUPAC Name

oxolan-2-yl-(4-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c18-17(16-7-4-12-19-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11,16-18H,4,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEDATJNGMDTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxolan-2-yl(4-phenylphenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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